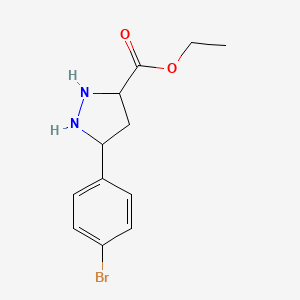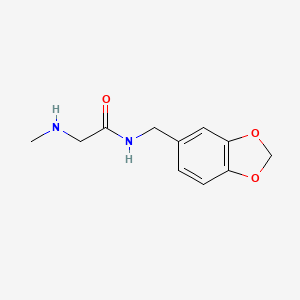
Methyl 5-oxopyrazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-oxopyrazolidine-3-carboxylate is a heterocyclic compound with the molecular formula C6H9NO3. It is known for its applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes both an oxo and a carboxylate group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-oxopyrazolidine-3-carboxylate can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .
Industrial Production Methods: Industrial production methods for this compound often involve one-pot reactions that are efficient and environmentally friendly. These methods aim to reduce production costs and minimize by-products, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-oxopyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides are used.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-oxopyrazolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including analgesic and antihypoxic effects.
Mecanismo De Acción
The mechanism of action of methyl 5-oxopyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- Methyl 5-oxopyrrolidine-3-carboxylate
- Ethyl 5-oxopyrrolidine-3-carboxylate
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
Comparison: Methyl 5-oxopyrazolidine-3-carboxylate is unique due to its pyrazolidine ring structure, which distinguishes it from similar compounds like methyl 5-oxopyrrolidine-3-carboxylate that have a pyrrolidine ring.
Propiedades
Fórmula molecular |
C5H8N2O3 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
methyl 5-oxopyrazolidine-3-carboxylate |
InChI |
InChI=1S/C5H8N2O3/c1-10-5(9)3-2-4(8)7-6-3/h3,6H,2H2,1H3,(H,7,8) |
Clave InChI |
VMEGMXWWZMXOHD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(=O)NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346957.png)
![N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12346959.png)
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt](/img/structure/B12346961.png)
![11-(4-Butoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346972.png)


![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)
![2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)

![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
